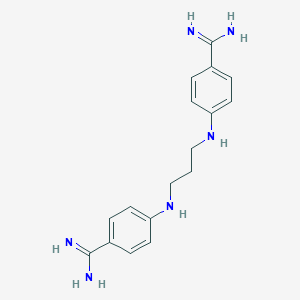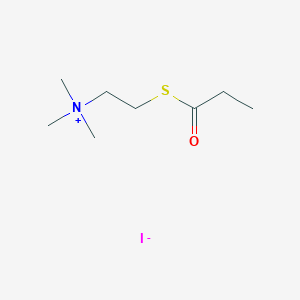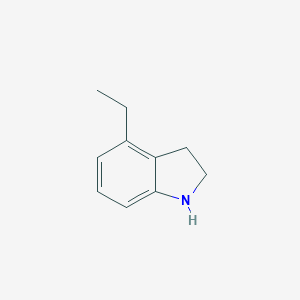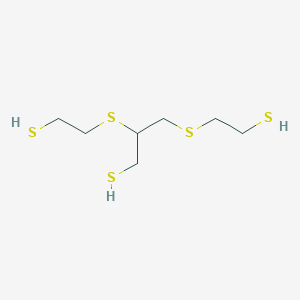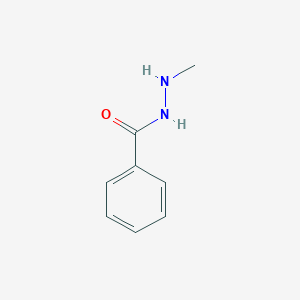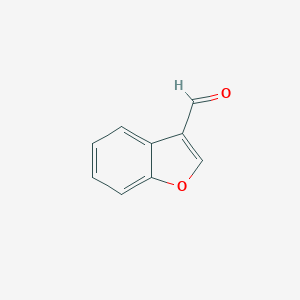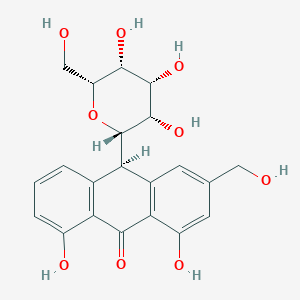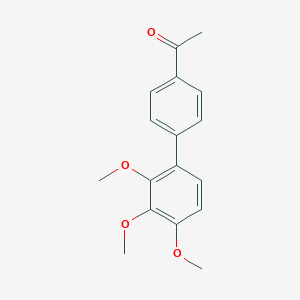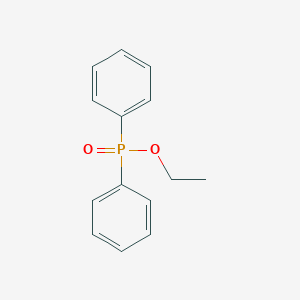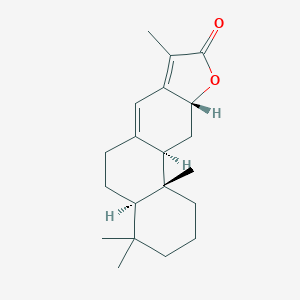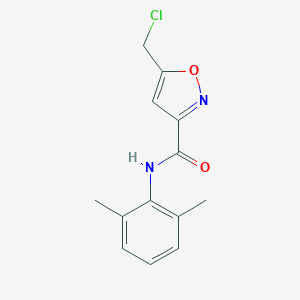
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. CDMPO is a derivative of oxazole and has been used in various studies due to its unique properties.
Mecanismo De Acción
CDMPO acts as a spin trap, which means that it can capture free radicals and form stable radicals. The mechanism of action of CDMPO involves the reaction of free radicals with CDMPO, resulting in the formation of a stable radical adduct. This adduct can be detected and studied using EPR spectroscopy.
Efectos Bioquímicos Y Fisiológicos
CDMPO has been shown to have various biochemical and physiological effects. It has been used to study oxidative stress, which is a condition that occurs when there is an imbalance between free radicals and antioxidants in the body. CDMPO has also been used to study the effects of radiation and chemotherapy on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CDMPO in lab experiments is its stability. CDMPO forms stable radicals, which makes it an ideal probe for EPR spectroscopy. Additionally, CDMPO is readily available and easy to synthesize. However, one of the limitations of using CDMPO is its specificity. CDMPO can only trap certain types of free radicals, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of CDMPO in scientific research. One potential area of research is the use of CDMPO in studying the effects of environmental toxins on cells. CDMPO could also be used to study the effects of aging on the body. Additionally, researchers could explore the use of CDMPO in developing new drugs for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, CDMPO is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal probe for EPR spectroscopy, and it has been used in various studies to study oxidative stress, radiation, and chemotherapy. While CDMPO has its advantages and limitations, there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of CDMPO involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CDMPO. The synthesis method is simple and efficient, making CDMPO readily available for scientific research.
Aplicaciones Científicas De Investigación
CDMPO has been widely used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and properties of molecules. CDMPO has a unique property of forming stable radicals, making it an ideal probe for EPR spectroscopy.
Propiedades
Número CAS |
139297-40-8 |
|---|---|
Nombre del producto |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(7-14)18-16-11/h3-6H,7H2,1-2H3,(H,15,17) |
Clave InChI |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
Sinónimos |
5-(chloromethyl)-N-(2,6-dimethylphenyl)oxazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
